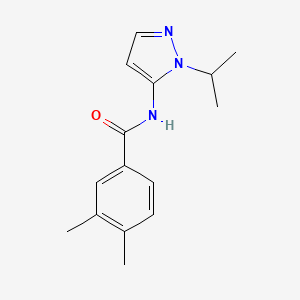
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone, also known as DIMBOA, is a natural compound found in many plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIMBOA has been the subject of extensive research due to its potential applications in agriculture, medicine, and biotechnology.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone is complex and not fully understood. It is believed to act through multiple pathways, including the inhibition of enzymes involved in insect digestion and the induction of oxidative stress in pests and pathogens. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to activate the immune system in plants, leading to increased resistance to pests and pathogens.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to have a wide range of biochemical and physiological effects in plants, insects, and mammals. In plants, it acts as a natural defense mechanism against pests and pathogens, leading to increased resistance and survival. In insects, it acts as a potent insecticide, leading to mortality and reduced feeding behavior. In mammals, it has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in lab experiments include its natural origin, low toxicity, and wide range of potential applications. Additionally, it can be easily synthesized using various methods, making it readily available for research purposes. The limitations of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in lab experiments include its complex mechanism of action, which can make it difficult to study, and its variability in concentration and potency, which can affect the reproducibility of results.
Orientations Futures
There are many future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone, including its potential applications in agriculture, medicine, and biotechnology. In agriculture, research could focus on the development of new natural pesticides and herbicides based on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone and other benzoxazinoids. In medicine, research could focus on the development of new cancer drugs based on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone and its derivatives. Additionally, research could focus on the use of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in biotechnology, including its role in plant tissue culture and genetic engineering. Overall, the potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone are vast, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone can be synthesized using various methods, including chemical synthesis, enzymatic reactions, and plant tissue culture. Chemical synthesis involves the reaction of 2-amino-4,5-dimethylbenzoic acid with furfural in the presence of a catalyst, such as sulfuric acid. Enzymatic synthesis involves the use of enzymes, such as benzoxazinone synthase, to catalyze the conversion of 2-amino-4,5-dimethylbenzoic acid into 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone. Plant tissue culture involves the cultivation of plant cells or tissues in a controlled environment, which can produce large quantities of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been studied extensively for its potential applications in agriculture, including its role in plant defense against pests and pathogens. It has been shown to have insecticidal, antifungal, and antibacterial properties, making it a promising natural alternative to synthetic pesticides and antibiotics. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to have potential applications in medicine, including its role in cancer prevention and treatment. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new cancer drugs.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-9-12(11(2)19-10)15(17)16-7-8-18-14-6-4-3-5-13(14)16/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFYAVYLBENQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)



![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


